molecular formula C22H21NO5 B2640201 Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359509-73-1

Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2640201
CAS No.: 1359509-73-1
M. Wt: 379.412
InChI Key: RIWGKDNGFIRVFE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and carboxylate groups, as well as an ethenylphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of methoxy and carboxylate groups. The final step involves the attachment of the ethenylphenyl moiety through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis, minimizing waste, and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxylate to alcohol.

    Substitution: The methoxy and ethenylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of quinoline compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in tumor cells by disrupting DNA synthesis and promoting double-strand breaks in DNA, leading to cell death .

Case Study: Cytotoxicity Against Breast Cancer Cells

In a specific study, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results showed that this compound significantly inhibited cell proliferation, with an IC50 value comparable to established chemotherapeutic agents. The mechanism of action was linked to the compound's ability to interfere with estrogen receptor signaling pathways, which are crucial in the progression of certain breast cancers .

Modulation of Enzyme Activity

The compound also shows promise as a modulator of various enzymes involved in cancer metabolism. In particular, it has been noted for its interaction with ATP-binding cassette transporters, which play a critical role in drug resistance mechanisms in cancer cells. By inhibiting these transporters, this compound could enhance the efficacy of existing chemotherapeutic agents .

Photovoltaic Materials

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of organic photovoltaic materials. Its unique molecular structure allows for efficient light absorption and charge transport properties, making it a candidate for use in solar cell technologies .

Case Study: Organic Solar Cells

Research focused on incorporating this compound into organic solar cells demonstrated improved energy conversion efficiencies compared to traditional materials. The study highlighted its ability to form stable blends with common electron acceptors, resulting in enhanced charge separation and reduced recombination losses during operation .

Summary of Applications

Field Application Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in tumor cells; inhibits estrogen receptor pathways
Modulation of enzyme activityInhibits ATP-binding cassette transporters; enhances efficacy of chemotherapy
Material ScienceOrganic photovoltaic materialsImproves energy conversion efficiencies; stable blends with electron acceptors

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. The methoxy and carboxylate groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The ethenylphenyl moiety can participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethenylphenyl moiety, in particular, sets it apart from other quinoline derivatives, providing additional sites for chemical modification and interaction with biological targets.

Biological Activity

Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with multiple methoxy groups and an ethenylphenyl substituent, which may contribute to its biological activity. The molecular formula is C18H19NO4C_{18}H_{19}NO_4 and its molecular weight is approximately 315.35 g/mol.

PropertyValue
Molecular FormulaC18H19NO4C_{18}H_{19}NO_4
Molecular Weight315.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of methoxy groups is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes.
  • Antimicrobial Properties : Some derivatives of quinoline compounds have demonstrated antimicrobial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated.
  • Cardiovascular Effects : Quinoline derivatives have been studied for their effects on cardiovascular health, including vasodilatory properties. This compound may influence cardiac contractility and vascular tone.

Case Studies

  • Antitumor Activity : A study investigated the effects of similar quinoline derivatives on human cancer cell lines. The results indicated that compounds with a methoxy substituent showed enhanced cytotoxicity compared to their non-methoxylated counterparts, suggesting that the methoxy groups play a significant role in their biological activity .
  • Vascular Effects : In isolated heart preparations, related compounds exhibited positive inotropic effects, enhancing heart contractility without significantly increasing heart rate. This suggests potential therapeutic applications in treating heart failure .
  • Microbial Inhibition : Research on related quinoline structures has shown promising results against resistant strains of bacteria, indicating that modifications such as those present in this compound could lead to effective antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of certain bacteria
CardiovascularPositive inotropic effect

Properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-5-14-6-8-15(9-7-14)13-28-19-12-18(22(24)27-4)23-17-11-21(26-3)20(25-2)10-16(17)19/h5-12H,1,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGKDNGFIRVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC=C(C=C3)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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